molecular formula C20H22ClNO B14138451 alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinemethanol CAS No. 60697-82-7

alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinemethanol

Cat. No.: B14138451
CAS No.: 60697-82-7
M. Wt: 327.8 g/mol
InChI Key: AZEBCQMVERBYRZ-UHFFFAOYSA-N
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Description

Alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinemethanol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinuclidine core, which is a bicyclic amine, and two aromatic rings, one of which is substituted with a chlorine atom. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinemethanol typically involves multi-step organic reactions. One common method involves the reaction of quinuclidine with o-chlorobenzophenone under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinemethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinemethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine core is known to interact with acetylcholine receptors, potentially modulating their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinemethanol can be compared with other similar compounds, such as:

    Alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinone: This compound has a similar structure but contains a ketone group instead of a hydroxyl group.

    Alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinecarboxylic acid: This compound features a carboxylic acid group, which imparts different chemical properties and reactivity.

    Alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidineamine: This derivative contains an amine group, which can participate in different types of chemical reactions compared to the hydroxyl group in this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

60697-82-7

Molecular Formula

C20H22ClNO

Molecular Weight

327.8 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl-(2-chlorophenyl)-phenylmethanol

InChI

InChI=1S/C20H22ClNO/c21-19-9-5-4-8-17(19)20(23,16-6-2-1-3-7-16)18-14-22-12-10-15(18)11-13-22/h1-9,15,18,23H,10-14H2

InChI Key

AZEBCQMVERBYRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4Cl)O

Origin of Product

United States

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